molecular formula C9H9IO B8668938 1-(3-Iodophenyl)propan-1-one

1-(3-Iodophenyl)propan-1-one

Cat. No.: B8668938
M. Wt: 260.07 g/mol
InChI Key: PZOUKTKZNDZEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Iodophenyl)propan-1-one is an aryl ketone featuring an iodine substituent at the meta position of the phenyl ring.

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

1-(3-iodophenyl)propan-1-one

InChI

InChI=1S/C9H9IO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3

InChI Key

PZOUKTKZNDZEFM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Fluorine substituents (strong electron-withdrawing effect) generally yield higher efficiencies in coupling reactions compared to chlorine or bromine.
  • Brominated derivatives show reduced yields under similar conditions, possibly due to steric hindrance or slower oxidative addition.

Electronic and Steric Effects

Iodine’s larger atomic radius (1.33 Å vs. 1.14 Å for bromine) may increase steric bulk, while its lower electronegativity (2.66 vs. 3.00 for chlorine) reduces electron-withdrawing effects. These properties could slow reaction kinetics but enhance halogen-bonding interactions in biological systems.

Comparison Based on Substituent Position (Meta vs. Para)

Para-substituted analogs often exhibit distinct reactivity and physical properties compared to meta isomers:

Compound Melting Point (°C) Reaction Yield (%) Notes
1-(3-Iodophenyl)propan-1-one* Limited data
1-(4-Bromophenyl)propan-1-one 63–67 Higher para yields
1-(3-Chlorophenyl)propan-1-one 41–65 Moderate meta yields

Key Observations :

  • Para-substituted derivatives often show higher yields in coupling reactions, likely due to reduced steric hindrance.
  • Meta-substituted compounds like this compound may face synthetic challenges but could offer unique regioselectivity in drug design.

Comparison with Non-Halogenated Propan-1-one Derivatives

Non-halogenated analogs, such as 1-(piperidin-1-yl)propan-1-one, demonstrate distinct applications:

Compound Biological Activity Reference
1-(Piperidin-1-yl)propan-1-one >90% inhibition of ALDH1A1/ALDH2 at 10 μM
This compound Potential antifungal/antimicrobial activity

Key Observations :

  • Piperidine-linked derivatives exhibit enzyme inhibition, suggesting that iodine’s polarizability could enhance target binding in therapeutic contexts.
  • Ferrocenyl-iodophenyl hybrids (e.g., 1-Ferrocenyl-3-((3-iodophenyl)amino)propan-1-one) show bioactivity, underscoring iodine’s role in stabilizing metal-organic complexes.

Key Observations :

  • Iodine’s role in enhancing lipophilicity may improve membrane permeability, a critical factor in antifungal and anticancer applications.

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